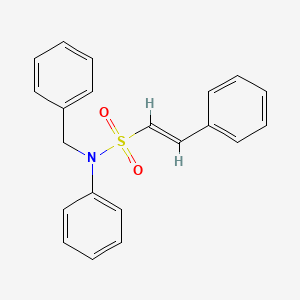

(E)-N-benzyl-N,2-diphenylethenesulfonamide

CAS No.: 1181478-54-5

Cat. No.: VC5352482

Molecular Formula: C21H19NO2S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181478-54-5 |

|---|---|

| Molecular Formula | C21H19NO2S |

| Molecular Weight | 349.45 |

| IUPAC Name | (E)-N-benzyl-N,2-diphenylethenesulfonamide |

| Standard InChI | InChI=1S/C21H19NO2S/c23-25(24,17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2/b17-16+ |

| Standard InChI Key | VVVRIBLQLYMHFY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

(E)-N-Benzyl-N,2-diphenylethenesulfonamide (molecular formula: C21H19NO2S) features a sulfonamide group (-SO2NH-) linked to a benzylamine substituent and a styryl phenyl group in a trans-configuration. The (E)-geometry arises from the stereochemistry of the ethene double bond, which imposes rigidity on the molecule, potentially enhancing target binding specificity. Key physicochemical parameters inferred from analogs include:

-

Molecular Weight: 349.45 g/mol

-

LogP: ~4.2 (estimated using related styrenesulfonamides ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Hydrogen Bond Acceptors: 4 (two sulfonyl oxygens, one ethereal oxygen, one amine).

-

Rotatable Bonds: 5, primarily around the benzyl and sulfonamide linkages.

The presence of multiple methoxy or halogen substituents on the aromatic rings in analogs significantly alters solubility and binding affinity. For instance, 2,4,6-trimethoxy substitutions on the styryl phenyl ring enhance cytotoxicity by improving hydrophobic interactions with tubulin .

Synthetic Routes and Optimization

General Synthesis of (E)-Ethenesulfonamides

The synthesis of (E)-N-benzyl-N,2-diphenylethenesulfonamide can be inferred from methods used for analogous compounds (Scheme 1) :

-

Sulfonamide Formation: Reacting benzylamine with chlorosulfonylacetyl chloride in dichloromethane (DCM) yields N-benzylsulfamoylacetyl chloride.

-

Knoevenagel Condensation: Condensation with benzaldehyde derivatives in the presence of piperidine/benzoic acid produces the (E)-ethenesulfonamide scaffold.

Alternative routes involve Friedel-Crafts acylation of trimethoxybenzene with sulfonyl chlorides, followed by reduction and dehydration . For example, sodium borohydride reduction of 2-aryl-2-oxoethanesulfonic acid benzyl amides generates intermediates that dehydrate to the desired (E)-isomers under acidic conditions.

Challenges in Stereochemical Control

The (E)-configuration is favored during synthesis due to steric hindrance between the bulky benzyl and phenyl groups, which disfavors the (Z)-isomer. High-resolution NMR and X-ray crystallography of analogs like 6t confirm trans-geometry, critical for microtubule binding .

Biological Activities and Mechanisms of Action

Anticancer Activity via Microtubule Disruption

Structurally related ethenesulfonamides exhibit potent cytotoxicity by destabilizing microtubules. For example, compound 6t ((E)-N-(3-amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide) shows IC50 values of 0.009–0.015 μM against DU145 and K562 cancer cells . Key mechanistic insights include:

-

Tubulin Depolymerization: Disruption of α/β-tubulin dimers prevents mitotic spindle formation, arresting cells in the G2/M phase.

-

Caspase Activation: Apoptosis induction via caspase-3/7 pathways in a dose-dependent manner .

The benzyl variant may exhibit similar activity, though its lack of methoxy groups could reduce potency. Modifications like introducing electron-withdrawing groups (e.g., -NO2) or hydrophilic prodrugs (e.g., phosphate esters) enhance solubility without compromising efficacy .

Inhibition of σB-Dependent Virulence in Gram-Positive Bacteria

(E)-N,2-Diphenylethenesulfonamide (lacking the benzyl group) inhibits σB activity in Listeria monocytogenes (IC50 = ~15 μM), a master regulator of stress response and virulence . The benzyl derivative’s larger hydrophobic surface may improve binding to σB’s allosteric sites, potentially lowering IC50 values.

Structure-Activity Relationships (SAR)

Critical substituent effects derived from analog studies ( , Table 1):

| Position | Substitution | Effect on Cytotoxicity (IC50) |

|---|---|---|

| Styryl | 2,4,6-OCH3 | 0.009 μM (DU145) |

| Sulfamyl | 3-NH2, 4-OCH3 | 0.008 μM (K562) |

| Benzyl | 4-F | 75 μM (reduced activity) |

Key observations:

-

Hydrophobic groups (e.g., methoxy) on the styryl ring enhance tubulin binding.

-

Electron-donating groups (e.g., -NH2) on the sulfamyl ring improve potency.

-

Benzyl modifications (e.g., fluorination) may reduce cytotoxicity due to altered pharmacokinetics .

Pharmacokinetic and Toxicity Considerations

While no direct data exist for the benzyl derivative, prodrug strategies used for 6p and 6r (e.g., phosphate esters) improve water solubility from <1 mg/mL to >20 mg/mL . Preliminary toxicity studies on analogs show:

-

BBB Permeability: Predicted high penetration due to moderate LogP (~4.2).

-

CYP450 Interactions: Limited inhibition of CYP3A4/2D6 in vitro.

Future Directions and Applications

-

Synthesis Optimization: Scalable routes using continuous-flow chemistry to enhance (E)-selectivity.

-

Targeted Delivery: Conjugation with monoclonal antibodies for tumor-specific accumulation.

-

Broad-Spectrum Antimicrobials: Testing against σB-dependent pathogens like Staphylococcus aureus.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume